Cas no 13027-26-4 (δ-Tocopherol Acetate)

δ-Tocopherol Acetate is a stable, esterified form of δ-tocopherol, a natural vitamin E isomer. It exhibits potent antioxidant properties, protecting lipids and other sensitive compounds from oxidative degradation. The acetate group enhances its stability, making it suitable for applications requiring prolonged shelf life or resistance to heat and light. This compound is particularly valued in pharmaceuticals, cosmetics, and food supplements for its ability to scavenge free radicals and maintain product integrity. Its lipophilic nature ensures compatibility with oil-based formulations. δ-Tocopherol Acetate is often preferred in formulations where oxidative stability and controlled release of vitamin E activity are critical.
δ-Tocopherol Acetate structure
δ-Tocopherol Acetate structure
商品名:δ-Tocopherol Acetate
CAS番号:13027-26-4
MF:C28H42O2
メガワット:410.63188
CID:96787
PubChem ID:15574579

δ-Tocopherol Acetate 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, acetate,(2R)-
    • δ-Tocopherol Acetate
    • Δ-TOCOPHEROL ACETATE,YELLOW OIL
    • (2R)-2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chr omen-6-yl acetate
    • 2,8-DiMethyl-2-(4,8,12-triMethyltridecyl)-6-chroManol Acetate
    • (2R)-3,4-Dihydro-2,8-diMethyl-2-[(4R,8R)-4,8,12-triMethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate
    • delta-Tocopherol acetate
    • (R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl acetate
    • 13027-26-4
    • SCHEMBL17936479
    • [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
    • A-Tocopherol Acetate
    • インチ: InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
    • InChIKey: FGYKUFVNYVMTAM-WAZJVIJMSA-N
    • ほほえんだ: C/C(=C/CC/C(=C/CC/C(=C/CC[C@@]1(CCC2C(=C(C=C(C)C=2O1)O)C)C)/C)/C)/C

計算された属性

  • せいみつぶんしりょう: 444.36000
  • どういたいしつりょう: 444.36034539g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 14
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 10.1

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: N/A
  • ふってん: 528.8±49.0 °C at 760 mmHg
  • フラッシュポイント: 217.0±24.1 °C
  • ようかいど: Chloroform, Methanol (Slightlt)
  • PSA: 35.53000
  • LogP: 8.44310
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

δ-Tocopherol Acetate セキュリティ情報

δ-Tocopherol Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T526160-50 mg
δ-Tocopherol Acetate
13027-26-4
50mg
625.00 2021-07-16
TRC
T526160-10mg
δ-Tocopherol Acetate
13027-26-4
10mg
$ 173.00 2023-09-05
TRC
T526160-100mg
δ-Tocopherol Acetate
13027-26-4
100mg
$1355.00 2023-05-17
A2B Chem LLC
AE39611-5mg
δ-Tocopherol Acetate
13027-26-4
5mg
$255.00 2024-04-20
A2B Chem LLC
AE39611-10mg
δ-Tocopherol Acetate
13027-26-4
10mg
$289.00 2024-04-20
A2B Chem LLC
AE39611-25mg
δ-Tocopherol Acetate
13027-26-4
25mg
$507.00 2024-04-20
TRC
T526160-10 mg
δ-Tocopherol Acetate
13027-26-4
10mg
140.00 2021-07-16
TRC
T526160-50mg
δ-Tocopherol Acetate
13027-26-4
50mg
$764.00 2023-05-17
TRC
T526160-25 mg
δ-Tocopherol Acetate
13027-26-4
25mg
325.00 2021-07-16
TRC
T526160-100 mg
δ-Tocopherol Acetate
13027-26-4
100MG
1110.00 2021-07-16

δ-Tocopherol Acetate 関連文献

δ-Tocopherol Acetateに関する追加情報

Properties and Applications of δ-Tocopherol Acetate (CAS No. 13027-26-4)

δ-Tocopherol Acetate, with the chemical formula C₂₅H₄₁O₃, is a derivative of vitamin E that has garnered significant attention in the field of chemical biomedicine due to its unique structural and functional properties. This compound is specifically recognized by its CAS number, 13027-26-4, which distinguishes it from other forms of vitamin E such as α-tocopherol. The acetate esterification of δ-tocopherol enhances its stability and bioavailability, making it a valuable component in various pharmaceutical and cosmetic formulations.

The structure of δ-Tocopherol Acetate features a chromane ring system with a hydroxyl group at the 5-position and an acetate ester at the 7-position. This configuration contributes to its potent antioxidant properties, which are critical in mitigating oxidative stress and protecting cellular components from damage. Unlike its more commonly studied counterpart, α-tocopherol, δ-tocopherol exhibits distinct absorption characteristics and metabolic pathways, which have been the focus of recent research.

Recent studies have highlighted the role of δ-Tocopherol Acetate in neuroprotection and anti-inflammatory applications. Research published in peer-reviewed journals has demonstrated that this compound can cross the blood-brain barrier more efficiently than α-tocopherol, suggesting potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of δ-tocopherol to scavenge reactive oxygen species (ROS) has been linked to its protective effects on neuronal cells, which are highly susceptible to oxidative damage.

In addition to its neurological benefits, δ-Tocopherol Acetate has been investigated for its role in skin health and photoprotection. Its high lipophilicity allows for effective penetration into the stratum corneum, making it a promising ingredient in anti-aging creams and sunscreens. Clinical trials have shown that topical application of δ-tocopherol acetate can reduce wrinkles and improve skin elasticity by inhibiting matrix metalloproteinase (MMP) activity, which degrades collagen and elastin fibers.

The pharmaceutical industry has also explored the use of δ-tocopherol acetate in chronic disease management. Preclinical studies indicate that this compound may modulate immune responses and reduce inflammation associated with conditions such as rheumatoid arthritis. Its ability to inhibit NF-κB signaling pathways has been particularly noteworthy, as NF-κB plays a central role in inflammatory processes. These findings have opened new avenues for developing novel therapeutic strategies that leverage the anti-inflammatory properties of δ-tocopherol acetate.

From a synthetic chemistry perspective, the production of δ-Tocopherol Acetate involves complex organic transformations, including esterification and isomer separation techniques. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for industrial applications. The development of enzymatic catalytic systems has further enhanced the efficiency of these processes, reducing environmental impact while maintaining high product quality.

The cosmetic industry has embraced δ-tocopherol acetate due to its stability under various storage conditions and its compatibility with other active ingredients. Formulations containing this compound are known for their extended shelf life and enhanced efficacy. Consumer demand for natural and organic skincare products has driven innovation in incorporating δ-tocopherol acetate into multi-tasking cosmetic formulations that provide both antioxidant protection and moisturization.

Future research directions for δ-Tocopherol Acetate include exploring its potential in cancer prevention and metabolic disorders. Preliminary data suggest that this compound may interfere with tumor growth by inducing apoptosis in cancer cells while sparing healthy tissues. Additionally, studies are investigating its effects on lipid metabolism, indicating potential benefits for managing conditions such as obesity and type 2 diabetes.

The integration of computational modeling techniques has also advanced the understanding of how δ-tocopherol acetate interacts with biological targets at the molecular level. These simulations have helped identify key binding sites on enzymes and receptors, providing insights into drug design optimization. By leveraging artificial intelligence-driven platforms, researchers can predict novel derivatives of δ-tocopherol acetate with enhanced pharmacological profiles.

In conclusion, δ-Tocopherol Acetate (CAS No. 13027-26-4) represents a multifaceted compound with broad applications in medicine, cosmetics, and chemical research. Its unique structural features contribute to its versatility as an antioxidant, neuroprotective agent, anti-inflammatory agent, and photoprotectant. As scientific understanding continues to evolve, the therapeutic potential of this derivative is likely to expand further, solidifying its importance in modern healthcare solutions.

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